N-ethyl-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide
Overview
Description
N-ethyl-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a fluorophenyl group and a benzenesulfonamide moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane under reflux conditions.
Introduction of the Fluorophenyl Group: The piperazine intermediate is then reacted with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to introduce the fluorophenyl group.
Formation of the Benzenesulfonamide Moiety: The final step involves the reaction of the intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and high-throughput screening to identify optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the benzenesulfonamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperazine or benzenesulfonamide derivatives.
Scientific Research Applications
N-ethyl-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Pharmacology: The compound is used to investigate receptor binding and activity, especially in the context of serotonin and dopamine receptors.
Biological Research: It serves as a tool compound to study cellular signaling pathways and protein interactions.
Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-ethyl-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as serotonin and dopamine receptors. The compound binds to these receptors, modulating their activity and influencing neurotransmitter release and uptake. This interaction affects various signaling pathways, leading to changes in cellular responses and physiological effects.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-N-{2-[4-(2-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzenesulfonamide
- N-ethyl-N-{2-[4-(2-bromophenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzenesulfonamide
- N-ethyl-N-{2-[4-(2-methylphenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzenesulfonamide
Uniqueness
The uniqueness of N-ethyl-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide lies in the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This modification can enhance the compound’s binding affinity and selectivity for specific receptors, making it a valuable tool in drug discovery and development.
Properties
IUPAC Name |
N-ethyl-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-4-methylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O3S/c1-3-25(29(27,28)18-10-8-17(2)9-11-18)16-21(26)24-14-12-23(13-15-24)20-7-5-4-6-19(20)22/h4-11H,3,12-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UECMXVJOEOSREZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)N1CCN(CC1)C2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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